molecular formula C18H19N3O4 B1673821 L-655,708 CAS No. 130477-52-0

L-655,708

Numéro de catalogue B1673821
Numéro CAS: 130477-52-0
Poids moléculaire: 341.4 g/mol
Clé InChI: YKYOQIXTECBVBB-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-655,708 is a nootropic drug invented in 1996 by a team working for Merck, Sharp and Dohme . It was the first compound developed which acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABA A receptor . It acts as an inverse agonist at the α1, α2, α3, and α5 subtypes, but with much higher affinity for α5 .


Molecular Structure Analysis

The molecular formula of L-655,708 is C18H19N3O4 . Its molar mass is 341.367 g/mol . The IUPAC name is ethyl (13aS)-7-methoxy-9-oxo-11,12,13,13a-tetrahydro-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate .


Physical And Chemical Properties Analysis

L-655,708 is a solid substance with a molecular weight of 341.36 . It is white to yellow in color . It is soluble in DMSO when warmed, but insoluble in water .

Applications De Recherche Scientifique

Antidepressant Effects

L-655,708 has been associated with antidepressant-like effects . It selectively modulates hippocampal transmission, reproducing the sustained antidepressant-like effect of R,S-ketamine without any psychotomimetic or abuse-related effects . The drug’s effects require protein synthesis and plasticity of GluA1 glutamate receptors in the medial prefrontal cortex (mPFC) .

Neuroplasticity

L-655,708 has been shown to produce plasticity within the hippocampus . This plasticity is believed to account for its sustained antidepressant-like effect . Inhibitors of either transcription or translation prevented the sustained antidepressant-like effect of L-655,708 .

Electrophysiological Changes

Electrophysiological approaches have been used to examine the mechanisms by which L-655,708 produces its effects . Patch-clamp recordings of ventral CA1 pyramidal cells 24 hours after a single systemic administration of L-655,708 revealed a significant increase in input resistance, which resulted in an approximately two-fold increase in action potential frequency .

GABAA Receptor Modulation

L-655,708 is an inverse agonist of the α5 γ-Aminobutyric acid type A (GABAA) receptor . It has been used to inhibit the discriminative stimulus of propofol in a dose-dependent manner .

Cognitive Enhancement

L-655,708 has been reported to have the ability to increase cognition in rats . This cognitive enhancement is likely related to its selective modulation of GABAA receptors containing the α5 subunit .

Neurotransmitter Regulation

L-655,708 has been shown to cause changes in GABAA receptor gating properties in the ventral hippocampus, with resultant changes in ventral CA1 that indirectly increase neuronal excitability . These effects likely contribute to its sustained antidepressant-like activity .

Mécanisme D'action

Target of Action

L-655,708 is a potent, selective inverse agonist for the benzodiazepine site of GABA A receptors containing the α5 subunit . It displays 50-100-fold selectivity over GABA A receptors containing α1, α2, α3 or α6 subunits in combination with β3 and γ2 .

Mode of Action

As an inverse agonist, L-655,708 binds to the α5 subunit of the GABA A receptor and decreases its activity . This modulation of the GABA A receptor leads to changes in neuronal excitability and synaptic transmission .

Biochemical Pathways

L-655,708 affects the GABAergic system, specifically the GABA A receptors, which play a crucial role in inhibitory neurotransmission in the brain . The compound’s action on these receptors leads to changes in neuronal excitability and synaptic plasticity within the hippocampus . It does increase levels of glua1 glutamate receptors in the mpfc .

Pharmacokinetics

L-655,708 has a relatively short half-life, with kinetics in the brain mirroring those in the plasma . Plasma concentrations of around 100 ng/ml give relatively selective in vivo occupancy of rat brain α5-versus α1-, α2-, and α3-containing GABA A receptors . A multi-dosing regimen can maintain the effective plasma concentration of L-655,708 much longer than a single-dosing regimen .

Result of Action

The action of L-655,708 leads to a significant increase in input resistance, which results in an approximately two-fold increase in action potential frequency . This results in enhanced long-term potentiation (LTP) in a mouse hippocampal slice model and increased spatial learning . It was found to be anxiogenic at doses which enhanced cognition .

Action Environment

The action of L-655,708 can be influenced by environmental factors such as the presence of other drugs or substances. For example, it was found that administration of sub-nootropic doses of L-655,708 prevented persistent memory impairment in mice anesthetized with isoflurane

Safety and Hazards

According to the safety data sheet, L-655,708 may be corrosive to metals . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is not classified as a hazardous substance or mixture .

Propriétés

IUPAC Name

ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYOQIXTECBVBB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017625
Record name (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-655,708

CAS RN

130477-52-0
Record name L-655,708
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130477520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-655,708
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BX842T8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-655,708
Reactant of Route 2
L-655,708
Reactant of Route 3
L-655,708
Reactant of Route 4
L-655,708
Reactant of Route 5
Reactant of Route 5
L-655,708
Reactant of Route 6
L-655,708

Q & A

Q1: What is the primary target of L-655,708?

A1: L-655,708 exhibits high affinity for the benzodiazepine binding site of GABAA receptors, particularly those containing the α5 subunit (α5GABAA receptors). [, , ]

Q2: How does L-655,708 interact with α5GABAA receptors?

A2: L-655,708 acts as a negative allosteric modulator, or inverse agonist, at α5GABAA receptors. It binds to the benzodiazepine site and reduces the receptor's affinity for GABA, thereby inhibiting its function. [, , , ]

Q3: What are the downstream effects of L-655,708 binding to α5GABAA receptors?

A3: By inhibiting α5GABAA receptor function, L-655,708 reduces tonic inhibition in neurons expressing this receptor subtype. This can lead to increased neuronal excitability and enhanced synaptic plasticity, particularly in the hippocampus, a brain region crucial for learning and memory. [, , , , ]

Q4: How does the action of L-655,708 differ from that of benzodiazepines?

A4: Benzodiazepines are positive allosteric modulators of GABAA receptors, enhancing GABAergic transmission. L-655,708, as an inverse agonist, exerts the opposite effect, reducing GABAergic signaling specifically at α5GABAA receptors. [, ]

Q5: Does L-655,708 affect the activity of other GABAA receptor subtypes?

A5: While L-655,708 exhibits high selectivity for α5GABAA receptors, it can interact with other subtypes, particularly α1GABAA receptors, at higher concentrations. [, , ]

Q6: What is the molecular formula of L-655,708?

A6: The molecular formula of L-655,708 is C19H20N4O3. []

Q7: What is the molecular weight of L-655,708?

A7: The molecular weight of L-655,708 is 352.4 g/mol. []

Q8: Is there any spectroscopic data available for L-655,708?

A8: Specific spectroscopic data, such as NMR or IR spectra, are not widely available in the provided literature. [1-28]

Q9: Which structural features of L-655,708 contribute to its α5GABAA receptor selectivity?

A9: Two key amino acid residues in the α5 subunit, threonine 208 (α5Thr208) and isoleucine 215 (α5Ile215), play a crucial role in L-655,708 binding selectivity. These residues differ from those found in other α subunits, contributing to the compound's preferential binding to α5GABAA receptors. []

Q10: Have any structural modifications of L-655,708 been explored to improve its selectivity or potency?

A10: Research has explored various structural modifications within the imidazobenzodiazepine class and other chemical series, leading to the development of compounds with higher α5GABAA receptor selectivity, such as MRK-016 and α5IA. These modifications often involve alterations to the core structure, substituents, or stereochemistry. [, ]

Q11: What in vitro models have been used to study the effects of L-655,708?

A11: Researchers have employed various in vitro models, including: * Cultured hippocampal neurons from mice to study its effects on tonic inhibition, neuronal excitability, and synaptic plasticity. [, , , , , ] * Recombinant GABAA receptors expressed in Xenopus laevis oocytes to characterize its pharmacological properties and subtype selectivity. [, ]

Q12: What in vivo models have been used to evaluate the effects of L-655,708 on cognitive function?

A12: Several animal models have been employed, including: * Fear conditioning in mice to assess its effects on memory consolidation and retrieval. [, , ] * Morris water maze in rats to evaluate its impact on spatial learning and memory. [, , ] * Incremental repeated acquisition task in rats to examine its effects on learning abilities. []

Q13: What is known about the pharmacokinetic properties of L-655,708 in rodents?

A13: Studies in rats indicate that L-655,708 is rapidly absorbed and distributed to the brain, with brain kinetics mirroring plasma levels. It has a relatively short half-life, necessitating the development of sustained-release formulations for prolonged receptor occupancy in behavioral studies. []

Q14: What are the pharmacodynamic effects of L-655,708 in relation to its pharmacokinetic properties?

A14: The pharmacodynamic effects of L-655,708, such as its ability to enhance cognition, are directly related to its pharmacokinetic properties. Achieving and maintaining adequate brain concentrations are crucial for its therapeutic efficacy. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.